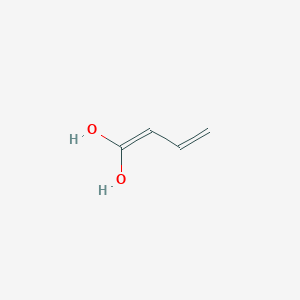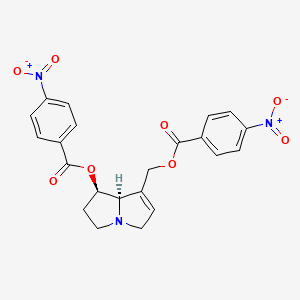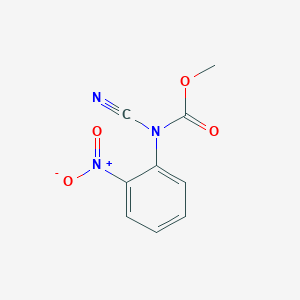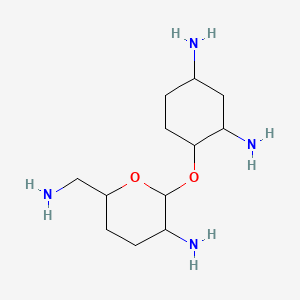
2-(2,3,4,6-Tetramethylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,6-tetramethyl-phenyl)-acetic acid is an organic compound characterized by the presence of a phenyl ring substituted with four methyl groups at the 2, 3, 4, and 6 positions, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,6-tetramethyl-phenyl)-acetic acid typically involves the alkylation of a phenyl ring followed by carboxylationThe reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) under an inert nitrogen atmosphere .
Industrial Production Methods
Industrial production of (2,3,4,6-tetramethyl-phenyl)-acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chromatographic purification techniques are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
(2,3,4,6-tetramethyl-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2,3,4,6-tetramethyl-phenyl)-acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3,4,6-tetramethyl-phenyl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity or function. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2,3,4,5-tetramethyl-phenyl)-acetic acid
- (2,3,5,6-tetramethyl-phenyl)-acetic acid
- (2,4,6-trimethyl-phenyl)-acetic acid
Uniqueness
(2,3,4,6-tetramethyl-phenyl)-acetic acid is unique due to the specific arrangement of methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This distinct structure can result in different physical and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2,3,4,6-tetramethylphenyl)acetic acid |
InChI |
InChI=1S/C12H16O2/c1-7-5-8(2)11(6-12(13)14)10(4)9(7)3/h5H,6H2,1-4H3,(H,13,14) |
InChI Key |
HQRZURAZLLFYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


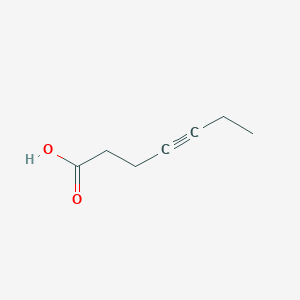
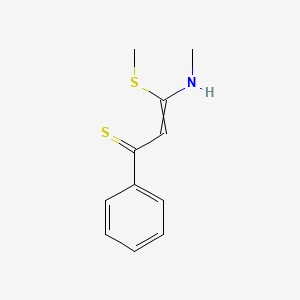
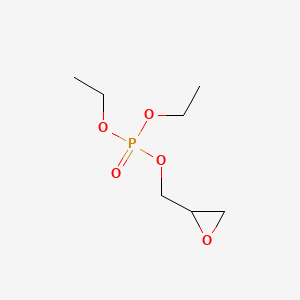

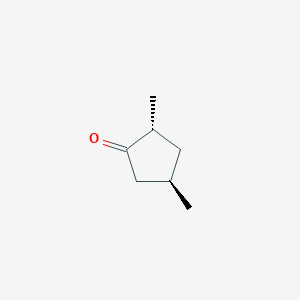
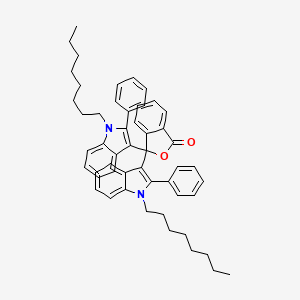
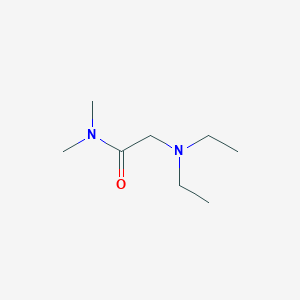
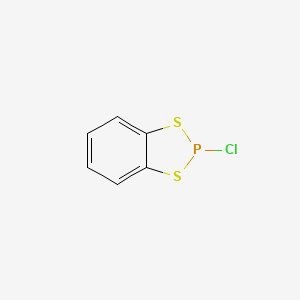
![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)
